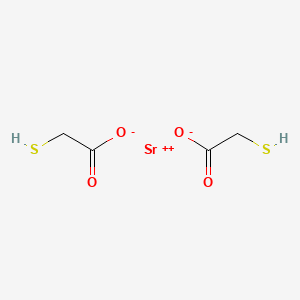
Strontium thioglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium thioglycolate, also known as the strontium salt of mercaptoacetic acid, is a chemical compound widely used in the cosmetic industry. It is primarily known for its role in depilatory products, where it helps in the removal of unwanted body hair by breaking down the keratin structure in hair.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium thioglycolate can be synthesized by reacting thioglycolic acid with strontium hydroxide. The reaction typically occurs in an aqueous medium, where thioglycolic acid (HSCH2COOH) reacts with strontium hydroxide (Sr(OH)2) to form this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of thioglycolic acid with strontium hydroxide under specific temperature and pH conditions to ensure maximum yield and purity. The resulting product is then purified and formulated for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Strontium thioglycolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It can act as a reducing agent, changing the chemical nature of other substances by adding hydrogen or removing oxygen.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.
Substitution Reactions: Alkyl halides (R-X) under basic conditions.
Major Products Formed:
Oxidation: Dithiodiglycolic acid.
Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.
Substitution: Thiol-substituted derivatives.
Scientific Research Applications
Strontium thioglycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the study of protein structures due to its ability to break disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations for skin treatments.
Industry: Utilized in the formulation of depilatory creams and hair waving or straightening products
Mechanism of Action
Strontium thioglycolate exerts its effects primarily through the reduction of disulfide bonds in keratin, the protein that makes up hair. By breaking these bonds, the compound weakens the hair structure, making it easier to remove. This mechanism is similar to other thioglycolates, which are known for their ability to disrupt the structural integrity of keratin .
Comparison with Similar Compounds
Calcium Thioglycolate: Another thioglycolate used in depilatory products, but less stable than strontium thioglycolate.
Sodium Thioglycolate: Commonly used in permanent wave solutions for hair.
Ammonium Thioglycolate: Used in hair perming and straightening products.
Uniqueness of this compound: this compound is considered more effective than calcium thioglycolate due to its higher stability and efficacy in breaking down keratin. It also has a lower odor profile compared to other thioglycolates, making it more suitable for cosmetic applications .
Properties
CAS No. |
63387-34-8 |
|---|---|
Molecular Formula |
C4H6O4S2Sr |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
strontium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.Sr/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
JEUDXCQTVURKDL-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















